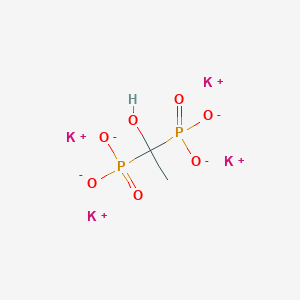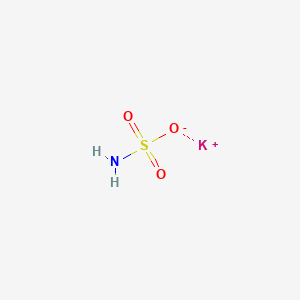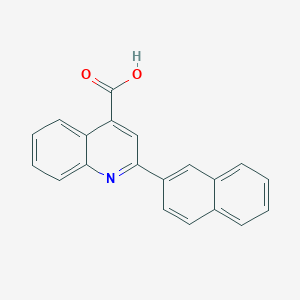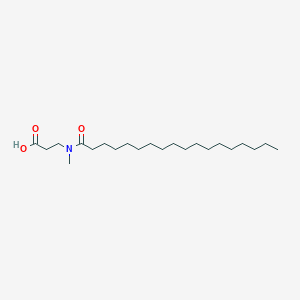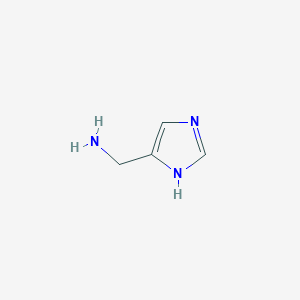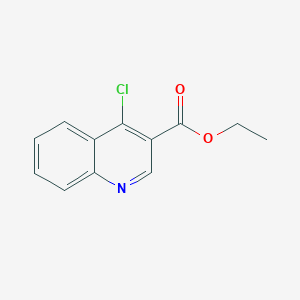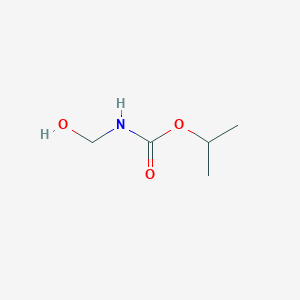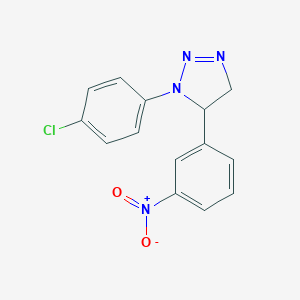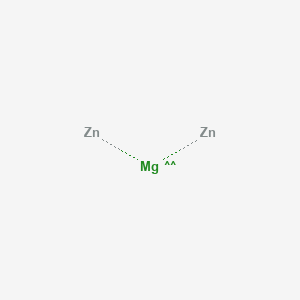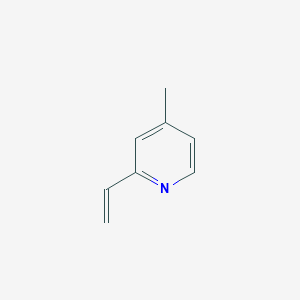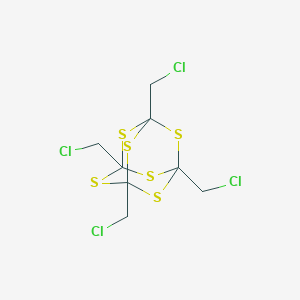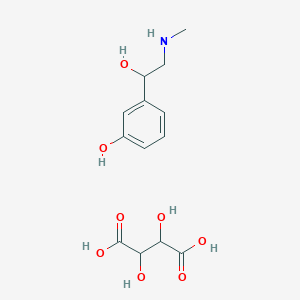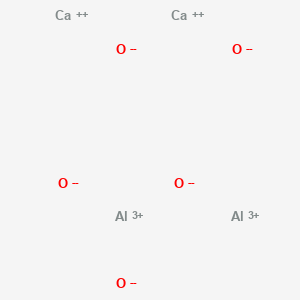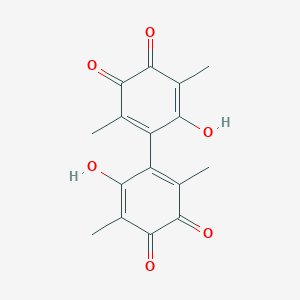
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione, commonly known as Menadione, is a synthetic version of vitamin K. It is a yellow crystalline powder and is soluble in water and ethanol. Menadione is widely used in scientific research, especially in the field of biochemistry and physiology, due to its unique properties.
Mécanisme D'action
Menadione acts as an electron acceptor and donor in many biological reactions. It is involved in the biosynthesis of vitamin K, which is essential for blood clotting. Menadione is also involved in the regulation of gene expression and cell signaling pathways. It can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS).
Effets Biochimiques Et Physiologiques
Menadione has a number of biochemical and physiological effects on cells. It can induce oxidative stress and apoptosis in cells by generating ROS. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Menadione has been shown to have anti-inflammatory and anti-angiogenic properties. It can also enhance the immune response by activating immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Menadione is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. Menadione can be used to induce oxidative stress and apoptosis in cells, which is useful in the study of cell signaling pathways and gene expression. However, Menadione can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Menadione. One direction is the study of its role in the regulation of gene expression and cell signaling pathways. Another direction is the development of Menadione-based therapies for the treatment of cancer and other diseases. Menadione can also be used as a model compound for the study of the redox properties of quinones, which can lead to the development of new drugs and therapies.
Méthodes De Synthèse
Menadione can be synthesized by the condensation of phthalic anhydride and 2-methyl-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Menadione is used extensively in scientific research due to its ability to act as an electron acceptor and donor. It is used as a precursor for the synthesis of vitamin K, which is essential for blood clotting. Menadione is also used in the study of oxidative stress and apoptosis in cells. It is used as a model compound for the study of the redox properties of quinones.
Propriétés
Numéro CAS |
10493-51-3 |
|---|---|
Nom du produit |
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
4-hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H14O6/c1-5-9(11(17)7(3)15(21)13(5)19)10-6(2)14(20)16(22)8(4)12(10)18/h17-18H,1-4H3 |
Clé InChI |
QTPZQWJKUMBMIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
SMILES canonique |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
Synonymes |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl-1,1'-bi[1,4-cyclohexadiene]-3,3',6,6'-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



